N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that features a furan ring, a carbamoyl group, and a chromen-2-one moiety with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide typically involves multiple steps:
Formation of the furan-2-ylmethyl carbamoyl intermediate: This can be achieved by reacting furan-2-ylmethylamine with an appropriate isocyanate under mild conditions.
Synthesis of the chromen-2-one derivative: The chromen-2-one moiety can be synthesized through a Pechmann condensation reaction involving a phenol derivative and an activated carboxylic acid derivative.
Coupling reaction: The final step involves coupling the furan-2-ylmethyl carbamoyl intermediate with the chromen-2-one derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The carbonyl groups in the chromen-2-one moiety can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives of the chromen-2-one moiety.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-methyl-2H-chromen-7-yl)oxy)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The presence of the trifluoromethyl group in N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide can significantly influence its chemical reactivity and biological activity, making it unique compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O6/c19-18(20,21)13-7-16(25)29-14-6-10(3-4-12(13)14)28-9-15(24)23-17(26)22-8-11-2-1-5-27-11/h1-7H,8-9H2,(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDYLBFWJGUZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.